2-(Dimethylamino)-3-hydroxypropanoic acid
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Overview
Description
2-(Dimethylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular and molecular targets
Mode of Action
Based on its chemical structure, it may interact with its targets through electrostatic interactions, hydrogen bonding, or hydrophobic interactions . The resulting changes could include alterations in cellular processes, enzymatic activity, or signal transduction pathways.
Biochemical Pathways
Similar compounds have been implicated in various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, including various absorption rates, distribution patterns, metabolic pathways, and excretion routes . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzymatic activity, and cellular signaling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)-3-hydroxypropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Given its structure, it is plausible that it could interact with various enzymes, proteins, and other biomolecules . The presence of both a dimethylamino group and a hydroxypropanoic acid group suggests that it could participate in a range of biochemical reactions .
Cellular Effects
It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 2-(Dimethylamino)-3-hydroxypropanoic acid in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of dimethylamine with glycidol under controlled conditions to yield the desired product. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-(Dimethylamino)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the carboxylic acid group.
3-Hydroxypropanoic acid: Similar but lacks the dimethylamino group.
Dimethylaminoacetic acid: Similar but has a different arrangement of functional groups.
Uniqueness
2-(Dimethylamino)-3-hydroxypropanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
126576-99-6 |
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Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
UHOZUUWRLMQQBZ-SCSAIBSYSA-N |
Isomeric SMILES |
CN(C)[C@H](CO)C(=O)O |
SMILES |
CN(C)C(CO)C(=O)O |
Canonical SMILES |
CN(C)C(CO)C(=O)O |
Synonyms |
D-Serine, N,N-dimethyl- (9CI) |
Origin of Product |
United States |
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